molecular formula C13H17BN2O3 B12948064 6-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinonitrile

6-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinonitrile

Cat. No.: B12948064
M. Wt: 260.10 g/mol
InChI Key: WLKUPJPTMSFNOH-UHFFFAOYSA-N
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Description

6-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinonitrile is an organic compound that features a boronic ester group. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.

Preparation Methods

The synthesis of 6-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinonitrile typically involves the reaction of 6-methoxy-3-picolinonitrile with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yield and purity . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including continuous flow processes and the use of automated reactors.

Chemical Reactions Analysis

6-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinonitrile undergoes various chemical reactions, including:

Scientific Research Applications

6-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinonitrile involves its interaction with molecular targets through its boronic ester and nitrile groups. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition . The nitrile group can participate in hydrogen bonding and other non-covalent interactions, contributing to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar compounds to 6-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinonitrile include:

The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for diverse chemical reactions and applications.

Properties

Molecular Formula

C13H17BN2O3

Molecular Weight

260.10 g/mol

IUPAC Name

6-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carbonitrile

InChI

InChI=1S/C13H17BN2O3/c1-12(2)13(3,4)19-14(18-12)9-6-7-11(17-5)16-10(9)8-15/h6-7H,1-5H3

InChI Key

WLKUPJPTMSFNOH-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(N=C(C=C2)OC)C#N

Origin of Product

United States

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